4-(3-Fluoro-5-methoxyphenyl)piperidine 4-(3-Fluoro-5-methoxyphenyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16202175
InChI: InChI=1S/C12H16FNO/c1-15-12-7-10(6-11(13)8-12)9-2-4-14-5-3-9/h6-9,14H,2-5H2,1H3
SMILES:
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol

4-(3-Fluoro-5-methoxyphenyl)piperidine

CAS No.:

Cat. No.: VC16202175

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluoro-5-methoxyphenyl)piperidine -

Specification

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
IUPAC Name 4-(3-fluoro-5-methoxyphenyl)piperidine
Standard InChI InChI=1S/C12H16FNO/c1-15-12-7-10(6-11(13)8-12)9-2-4-14-5-3-9/h6-9,14H,2-5H2,1H3
Standard InChI Key FKVHRCWZPOABKV-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)C2CCNCC2)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(3-Fluoro-5-methoxyphenyl)piperidine comprises a six-membered piperidine ring attached to a benzene ring via a single bond. The phenyl group features fluorine at position 3 and methoxy (-OCH₃) at position 5, creating a meta-substitution pattern. This arrangement influences the compound’s electronic environment, with the fluorine atom inducing electron withdrawal through its -I effect, while the methoxy group donates electrons via resonance.

Electronic and Steric Effects

The fluorine atom’s electronegativity increases the phenyl ring’s polarity, enhancing dipole interactions with hydrophobic pockets in biological targets. Conversely, the methoxy group’s bulkiness introduces steric hindrance, potentially affecting binding affinities. Computational studies on similar fluoropiperidines suggest that such substitutions optimize lipophilicity (logP ≈ 2.5–3.0), balancing membrane permeability and aqueous solubility .

Tautomerism and Conformational Flexibility

Synthetic Methodologies

The synthesis of 4-(3-Fluoro-5-methoxyphenyl)piperidine leverages strategies developed for analogous piperidine derivatives. Key approaches include hydrogenation, reductive amination, and cyclization reactions.

Hydrogenation of Pyridine Precursors

A common route involves the catalytic hydrogenation of pyridine derivatives. For instance, 3-fluoro-5-methoxyphenyl-substituted pyridines can be reduced using palladium or rhodium catalysts under hydrogen gas. This method offers high diastereoselectivity, particularly when chiral ligands are employed :

Pyridine derivative+H2Pd/CPiperidine derivative\text{Pyridine derivative} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Piperidine derivative}

Recent advancements by Glorius et al. demonstrated that palladium-catalyzed hydrogenation tolerates diverse functional groups, including methoxy and fluoro substituents, yielding fluoropiperidines in >90% enantiomeric excess .

Reductive Amination

An alternative route involves reductive amination of ketones or aldehydes with amines. For example, reacting 3-fluoro-5-methoxybenzaldehyde with piperidine-4-amine in the presence of sodium cyanoborohydride yields the target compound:

RCHO+R’NH2NaBH3CNRCH2NHR’\text{RCHO} + \text{R'NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NHR'}

This method is advantageous for introducing structural diversity, as demonstrated in the synthesis of TRPV1 antagonists with analgesic properties .

Comparative Analysis with Structural Analogs

The substitution pattern on the phenyl ring critically influences biological activity. The following table compares 4-(3-Fluoro-5-methoxyphenyl)piperidine with two analogs:

CompoundSubstitution PatternlogPIC₅₀ (HeLa)MIC (S. aureus)
4-(3-Fluoro-5-methoxyphenyl)piperidine3-F, 5-OCH₃2.8PendingPending
4-(3-Fluoro-4-methoxyphenyl)piperidine3-F, 4-OCH₃2.62.5 µM8 µg/mL
4-(4-Fluorophenyl)piperidine4-F2.210 µM32 µg/mL

Key observations:

  • Meta vs. para substitution: The 5-methoxy group in the target compound may reduce steric clashes compared to 4-methoxy analogs, potentially improving receptor fit.

  • Fluorine position: 3-Fluorine enhances electronic effects without introducing excessive bulk, optimizing interactions with hydrophobic residues .

Industrial and Research Applications

Drug Development

The compound’s scaffold is a candidate for developing:

  • Neuropathic pain therapies: As TRPV1 antagonists.

  • Antibiotics: Targeting Gram-positive pathogens.

  • Oncology agents: Inducing caspase-mediated apoptosis.

Chemical Biology Tools

Fluorine’s NMR-active nucleus (¹⁹F) makes the compound a potential probe for studying protein-ligand interactions via magnetic resonance spectroscopy.

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